

Independent Verification of ML 315 Hydrochloride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *ML 315 hydrochloride*

Cat. No.: *B1531625*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data for **ML 315 hydrochloride**, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), against selected alternative kinase inhibitors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

ML 315 is a selective, dual inhibitor of CDKs and DYRKs, with IC₅₀ values of 68 nM and 282 nM, respectively.[1] It is recognized as a suitable chemical probe for cell-based biological studies due to its adequate solubility, stability, and cell permeability.[2] This guide aims to provide a comprehensive overview of **ML 315 hydrochloride** in the context of other well-characterized kinase inhibitors, facilitating informed decisions in research and development.

Comparative Analysis of Kinase Inhibitors

To provide a thorough comparison, **ML 315 hydrochloride** is evaluated alongside established inhibitors targeting similar pathways: Palbociclib, Ribociclib, and Abemaciclib as prominent CDK4/6 inhibitors, and Harmine as a widely studied DYRK1A inhibitor.

Compound	Target Kinases	IC50 (nM)	Key Cellular Effects	Therapeutic Area of Interest
ML 315 Hydrochloride	CDK/DYRK	CDK: 68, DYRK: 282. Also inhibits Clk1 (68), Clk4 (68), Clk2 (231), Dyrk1A (282), and Dyrk1B (1156)[1][2]	Data on specific cellular effects such as apoptosis or cell cycle arrest is not extensively published. Characterized as a chemical probe for cellular studies.[2]	Cancer, Neurological Diseases[1]
Palbociclib	CDK4/6	CDK4: 11, CDK6: 16	Induces G1 cell cycle arrest; Inhibits retinoblastoma (Rb) protein phosphorylation. [3]	HR-positive, HER2-negative Breast Cancer[4]
Ribociclib	CDK4/6	CDK4: 10, CDK6: 39	Induces G1 cell cycle arrest; Inhibits Rb protein phosphorylation.	HR-positive, HER2-negative Breast Cancer[5]
Abemaciclib	CDK4/6	CDK4: 2, CDK6: 10	Induces G1 cell cycle arrest; Can induce apoptosis and senescence with continuous treatment.[6][7]	HR-positive, HER2-negative Breast Cancer[6]

Harmine	DYRK1A	DYRK1A: 33-80	Induces beta-cell proliferation; Modulates NFAT signaling.[8][9]	Diabetes, Neurological Disorders[8][9]
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Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Example: DYRK1A)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

- Reagents and Materials:
 - Recombinant human DYRK1A enzyme
 - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
 - ATP (concentration at or near the K_m for the kinase)
 - Peptide substrate (e.g., a fluorescently labeled peptide)
 - Test compound (e.g., **ML 315 hydrochloride**) dissolved in DMSO
 - 96-well or 384-well plates
 - Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
- Procedure:
 1. Prepare serial dilutions of the test compound in DMSO.
 2. Add a small volume of the diluted compound to the assay wells.

3. Add the kinase and substrate to the wells.
4. Initiate the reaction by adding ATP.
5. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
6. Stop the reaction (if necessary, depending on the detection method).
7. Measure the signal (e.g., fluorescence of the phosphorylated substrate).
8. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., MCF-7 for breast cancer)
 - Complete cell culture medium
 - Test compound
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization buffer (e.g., isopropanol with 0.1N HCl)
 - 96-well cell culture plates
 - Microplate reader
- Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
4. Add solubilization buffer to dissolve the formazan crystals.
5. Measure the absorbance at a specific wavelength (e.g., 570 nm).
6. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins (Example: Phospho-Rb)

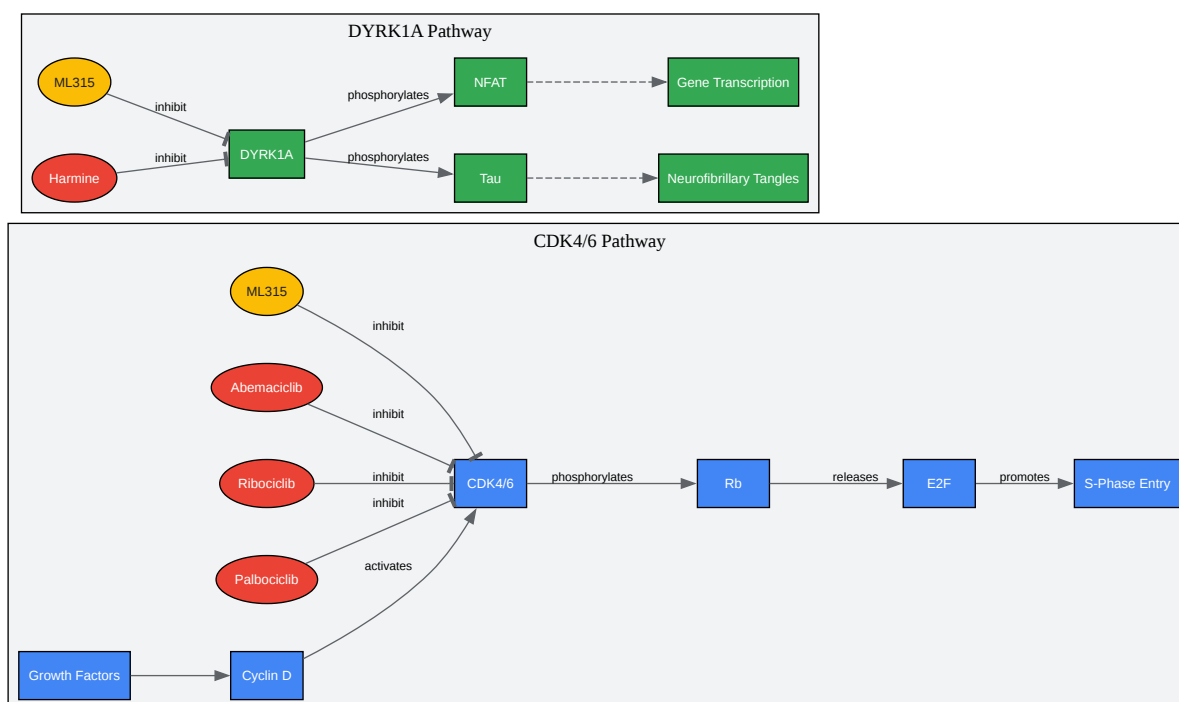
This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase activity.

- Reagents and Materials:
 - Cell line of interest
 - Test compound
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% BSA in TBST)

- Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Procedure:
 1. Treat cells with the test compound for the desired time.
 2. Lyse the cells and quantify the protein concentration.
 3. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 4. Block the membrane to prevent non-specific antibody binding.
 5. Incubate the membrane with the primary antibody overnight at 4°C.
 6. Wash the membrane and incubate with the secondary antibody.
 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.
 8. Analyze the band intensities to determine the relative levels of the phosphorylated protein.

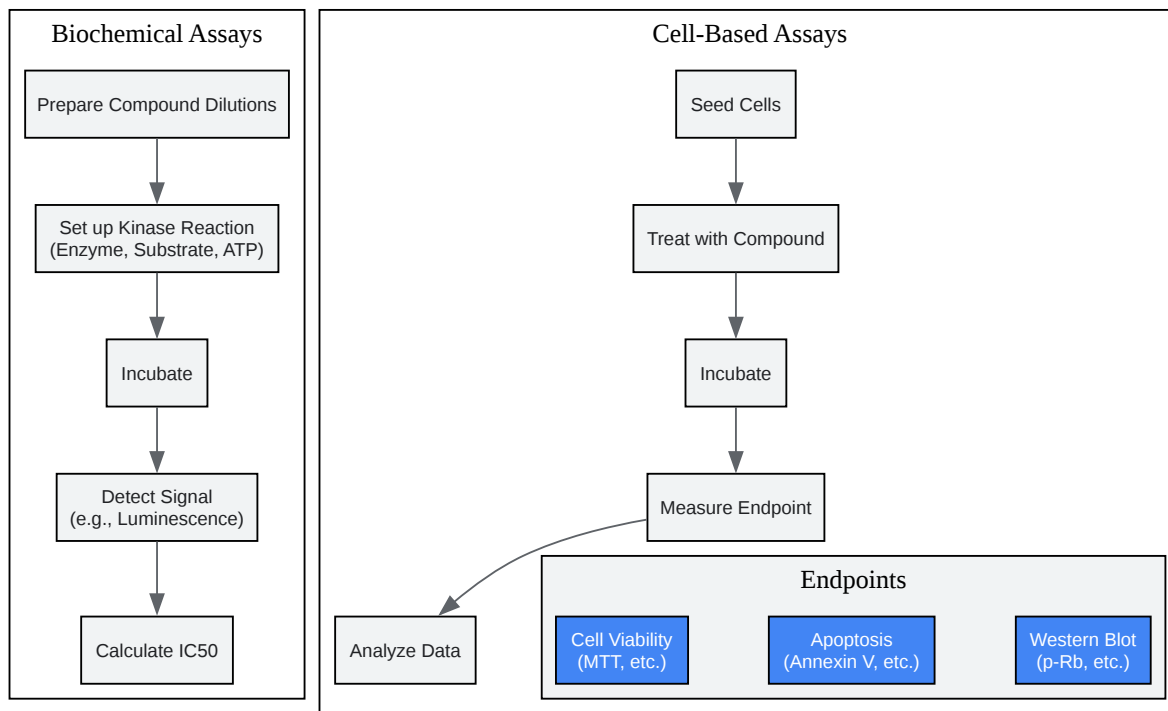
Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.



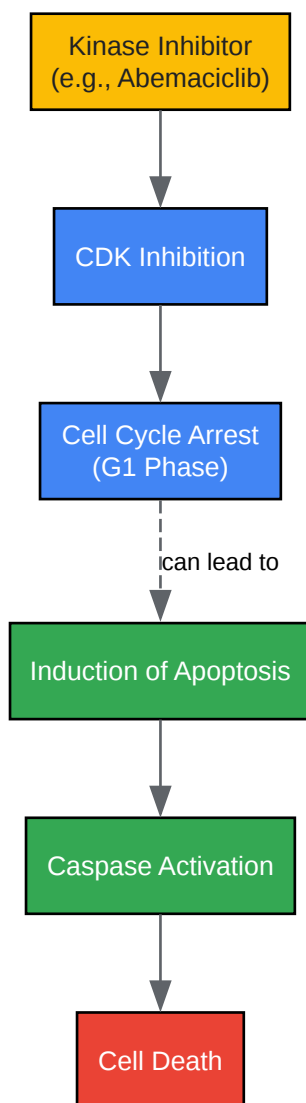
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CDK and DYRK Signaling Pathways



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General Experimental Workflow for Kinase Inhibitor Evaluation



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Logical Flow of Apoptosis Induction by a CDK Inhibitor

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